(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused quinoline and chromone (coumarin) system.
- Its IUPAC name is (2-oxo-2H-chromen-3-yl)acetic acid .
- The structure consists of a quinoline ring fused to a chromone ring, with a carboxylic acid group attached.
- It exhibits interesting biological properties due to its unique structure.
Preparation Methods
- Synthetic routes for this compound involve the condensation of appropriate precursors.
- One method involves the reaction of 4-dimethylaminobenzaldehyde with 4-methyl-1-{2-oxo-2-[4-(2-oxo-2H-chromen-3-yl)phenyl]ethyl}pyridinium bromide.
- The latter intermediate is synthesized via the Meerwein reaction of coumarin with 4-acetylphenyldiazonium chloride, followed by bromination and quaternization with 4-methylpyridine.
- Industrial production methods may vary, but these synthetic steps provide a starting point .
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: The carbonyl group in the chromone ring can be oxidized.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at various positions.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a model compound for studying heterocyclic reactions.
Biology: Investigated for potential bioactivity due to its unique structure.
Medicine: May have applications in drug discovery.
Industry: Potential use in dye synthesis or materials science.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with biological targets due to its fused ring system.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, chromones, and coumarins.
- Its uniqueness lies in the combination of quinoline and chromone moieties.
Properties
Molecular Formula |
C25H18FNO4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(3Z)-6-fluoro-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C25H18FNO4/c1-13-12-25(2,3)27-22-16(13)9-15(26)10-17(22)18(23(27)29)11-20(28)19-8-14-6-4-5-7-21(14)31-24(19)30/h4-12H,1-3H3/b18-11- |
InChI Key |
KLXKSWIWRRYUKP-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C/C(=O)C4=CC5=CC=CC=C5OC4=O)/C2=O)F)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC5=CC=CC=C5OC4=O)C2=O)F)(C)C |
Origin of Product |
United States |
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